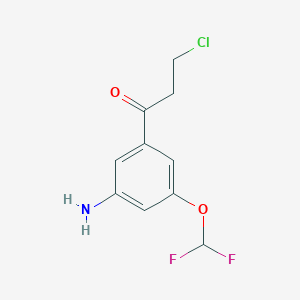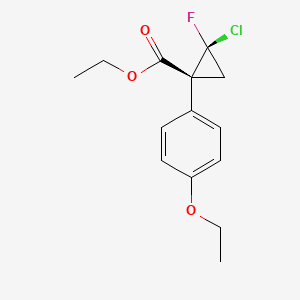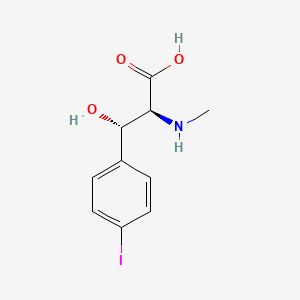
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a hydroxy group, an iodophenyl group, and a methylamino group, makes it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid typically involves multi-step organic reactions. The process often starts with the preparation of the iodophenyl precursor, followed by the introduction of the hydroxy and methylamino groups under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a deiodinated phenyl derivative.
科学研究应用
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2S,3S)-3-hydroxy-3-(4-bromophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-chlorophenyl)-2-(methylamino)propionic acid
- (2S,3S)-3-hydroxy-3-(4-fluorophenyl)-2-(methylamino)propionic acid
Uniqueness
Compared to its analogs, (2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propionic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties.
属性
分子式 |
C10H12INO3 |
|---|---|
分子量 |
321.11 g/mol |
IUPAC 名称 |
(2S,3S)-3-hydroxy-3-(4-iodophenyl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-12-8(10(14)15)9(13)6-2-4-7(11)5-3-6/h2-5,8-9,12-13H,1H3,(H,14,15)/t8-,9-/m0/s1 |
InChI 键 |
IDLOJRAIKCHEEE-IUCAKERBSA-N |
手性 SMILES |
CN[C@@H]([C@H](C1=CC=C(C=C1)I)O)C(=O)O |
规范 SMILES |
CNC(C(C1=CC=C(C=C1)I)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


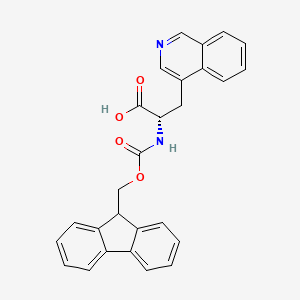
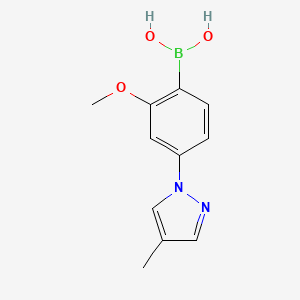
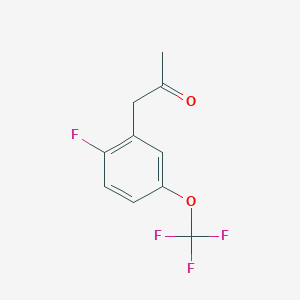
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
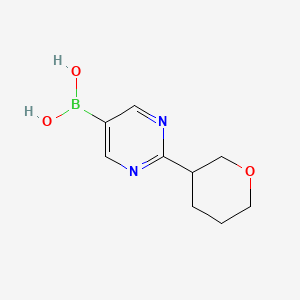
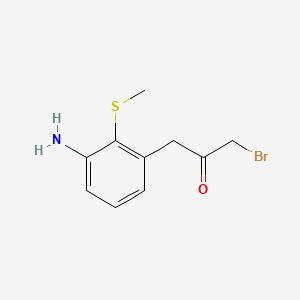
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
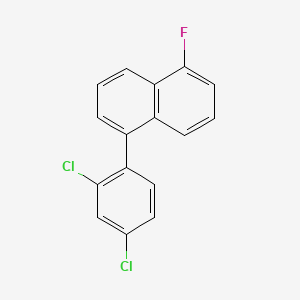
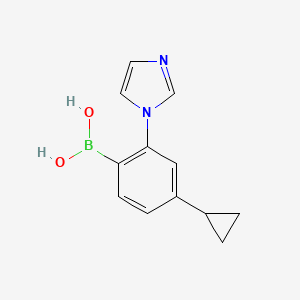
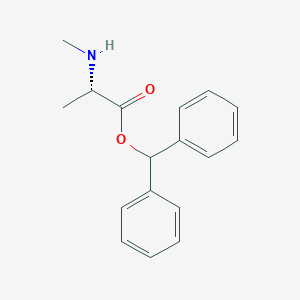
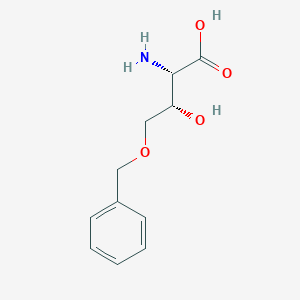
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
